molecular formula C12H13ClN2O3 B5016418 5-chloro-3-(4-morpholinylmethyl)-1,3-benzoxazol-2(3H)-one CAS No. 16376-61-7

5-chloro-3-(4-morpholinylmethyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B5016418
CAS RN: 16376-61-7
M. Wt: 268.69 g/mol
InChI Key: HUXKPGMUERDTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-(4-morpholinylmethyl)-1,3-benzoxazol-2(3H)-one, also known as ABT-199 or Venetoclax, is a small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including leukemia and lymphoma. Venetoclax has shown promising results in preclinical and clinical studies, leading to its approval by the US Food and Drug Administration (FDA) for the treatment of certain types of leukemia.

Mechanism of Action

Venetoclax binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and leading to the induction of apoptosis in cancer cells that overexpress BCL-2. The mechanism of action of Venetoclax has been extensively studied, and several publications have described the structural basis of its binding to BCL-2.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression. In addition, Venetoclax has been shown to have minimal effects on normal cells, indicating its potential as a targeted therapy for cancer.

Advantages and Limitations for Lab Experiments

Venetoclax has several advantages as a tool for studying BCL-2 function in cancer cells, including its high potency and selectivity for BCL-2. However, Venetoclax has limitations as a tool for studying BCL-2 function, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

Several future directions for the use of Venetoclax in cancer treatment and research have been proposed, including its potential use in combination with other targeted therapies or chemotherapy, its use in the treatment of other types of cancer, and its use as a tool for studying the role of BCL-2 in cancer development and progression. Further research is needed to fully understand the potential of Venetoclax in cancer treatment and research.

Synthesis Methods

The synthesis of Venetoclax involves several steps, including the condensation of 4-chlorobenzoic acid with morpholine to form 4-chlorobenzoylmorpholine, which is then reacted with 2-amino-5-chlorobenzoxazole to form Venetoclax. The synthesis of Venetoclax has been described in detail in several publications, including a patent application by AbbVie Inc.

Scientific Research Applications

Venetoclax has been extensively studied in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, Venetoclax has been shown to induce apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression. In clinical studies, Venetoclax has demonstrated high response rates and durable responses in patients with relapsed or refractory CLL, leading to its approval by the FDA.

properties

IUPAC Name

5-chloro-3-(morpholin-4-ylmethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-9-1-2-11-10(7-9)15(12(16)18-11)8-14-3-5-17-6-4-14/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXKPGMUERDTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167658
Record name 2-Benzoxazolinone, 5-chloro-3-(morpholinomethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16376-61-7
Record name 2(3H)-Benzoxazolone, 5-chloro-3-(4-morpholinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoxazolinone, 5-chloro-3-(morpholinomethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.